![molecular formula C19H16N2OS B2575024 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide CAS No. 2034617-42-8](/img/structure/B2575024.png)

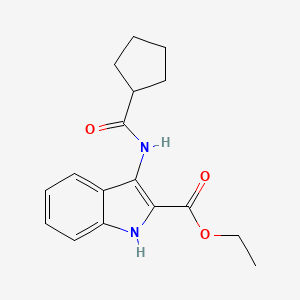

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

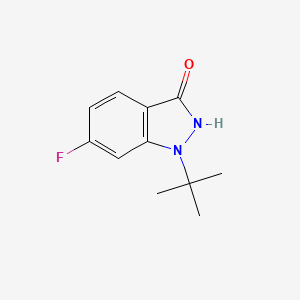

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide” is a chemical compound that contains a benzo[b]thiophene moiety . Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . It’s important to note that the specific compound you’re asking about might not have been studied extensively, and the information available might be limited.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would include a benzo[b]thiophene ring, a propan-2-yl group, and a 3-cyanobenzamide group . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Applications De Recherche Scientifique

Anticancer Activity

The study on functionalized sulfur-containing heterocyclic analogs, including hydroxyl-containing benzo[b]thiophene derivatives, demonstrated selectivity towards laryngeal cancer cells. These compounds showed potential as anticancer agents by inducing apoptotic cell death and arresting cells in the Sub-G1 phase, suggesting their utility in combinational therapy to enhance the bioavailability of drugs (Haridevamuthu et al., 2023).

Synthetic Pathways and Chemical Properties

Research on the synthesis of benzothieno[2,3-b]quinolines via transition-metal-free annulation highlighted the utility of benzo[b]thiophen-3-ylacetonitriles in forming heterocyclic compounds. This demonstrates the versatility of these compounds in organic synthesis, contributing to the development of complex heterocyclic structures (Nowacki & Wojciechowski, 2017).

Photochromic Properties

Another study explored the photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, revealing their potential in developing materials with thermally irreversible and fatigue-resistant photochromism. This opens avenues for applications in optical storage and photo-switching devices (Uchida, Nakayama, & Irie, 1990).

Drug Development Insights

Investigations into radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging demonstrated high uptake in melanoma cells, offering insights into the design of diagnostic agents for cancer. This underscores the relevance of benzo[b]thiophene derivatives in medicinal chemistry, particularly in oncology (Eisenhut et al., 2000).

Advanced Material Design

The study on the AIE mechanism of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide sheds light on the emission enhancement in condensed states due to restricted molecular rotations. This research contributes to the development of advanced materials with specific photophysical properties, beneficial for creating efficient organic light-emitting diodes (OLEDs) and sensors (Li et al., 2015).

Orientations Futures

The future directions for research on “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide” could involve further studies on its synthesis, properties, and potential biological activities. Benzo[b]thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13(9-16-12-23-18-8-3-2-7-17(16)18)21-19(22)15-6-4-5-14(10-15)11-20/h2-8,10,12-13H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINUUJDJIWCBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)

![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)

![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)

![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)